molecular formula C18H19N3O6S B10878290 (2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10878290
M. Wt: 405.4 g/mol
InChI Key: RSKGQOKSNXTJAS-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the 4-[(2-nitrophenyl)sulfonyl]piperazine intermediate.

    Methanone Formation: The intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and piperazine groups with biological targets. It can serve as a model compound for understanding the behavior of similar pharmacologically active molecules.

Medicine

Medicinally, this compound is of interest due to its potential as a lead compound in drug discovery. The presence of the piperazine ring, a common motif in many drugs, suggests potential activity against various biological targets, including receptors and enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is not fully understood, but it is believed to interact with various molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with protein targets, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)piperazine: Lacks the sulfonyl and nitro groups, making it less complex but still pharmacologically interesting.

    (2-Nitrophenyl)sulfonylpiperazine: Similar structure but without the methanone group, which may affect its biological activity.

    (2-Methoxyphenyl)sulfonylpiperazine: Combines the methoxy and sulfonyl groups but lacks the nitro group, potentially altering its reactivity and interactions.

Uniqueness

(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to the combination of its functional groups, which provide a diverse range of chemical and biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and sulfonyl) groups allows for fine-tuning of its reactivity and interactions with biological targets.

This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O6S/c1-27-16-8-4-2-6-14(16)18(22)19-10-12-20(13-11-19)28(25,26)17-9-5-3-7-15(17)21(23)24/h2-9H,10-13H2,1H3

InChI Key

RSKGQOKSNXTJAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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